![molecular formula C13H17N3O2S B464963 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 791789-28-1](/img/structure/B464963.png)
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide, commonly known as FMPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FMPCA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. Inflammation research has shown that FMPCA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Wirkmechanismus
The mechanism of action of FMPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, FMPCA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. In inflammation research, FMPCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and cognitive function.
Biochemical and Physiological Effects:
FMPCA has been shown to have various biochemical and physiological effects in the body. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor size in animal models. In inflammation research, FMPCA has been shown to reduce the production of inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models. In neurological disorder research, FMPCA has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate the activity of the GABA-A receptor in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
FMPCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, FMPCA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for FMPCA research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and potential side effects. Additionally, there is a need for the development of more effective and efficient synthesis methods for FMPCA.
Synthesemethoden
FMPCA can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to produce 2-chloro-2-furoic acid, which is then reacted with N-(4-methyl-1-piperazinyl)thiocarbonyl chloride to produce FMPCA. This synthesis method has been described in detail in various scientific publications.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIWBUFDTYUOM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)
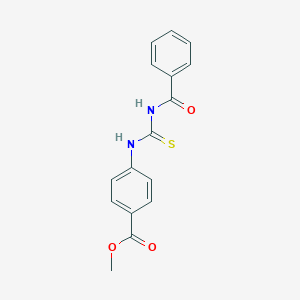
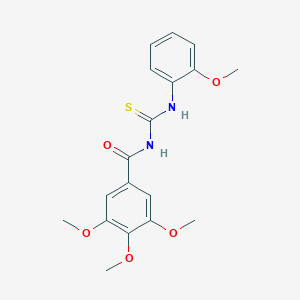
![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
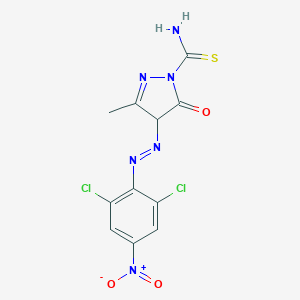
![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)
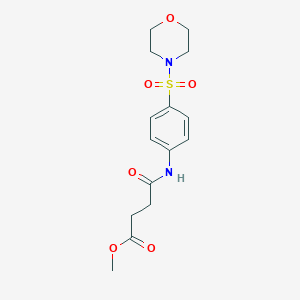
![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)
![4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464994.png)
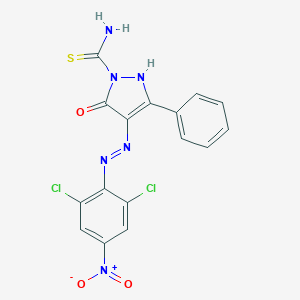
![4-{[2-(4-morpholinylcarbonyl)phenyl]hydrazono}-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464998.png)